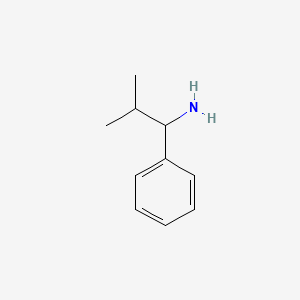

2-Methyl-1-phenylpropan-1-amine

Overview

Description

2-Methyl-1-phenylpropan-1-amine is an organic compound with the molecular formula C10H15N It is a member of the phenylethylamine family, which is known for its diverse range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2-Methyl-1-phenylpropan-1-one using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the catalytic hydrogenation of 2-Methyl-1-phenylpropan-1-nitrile.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: 2-Methyl-1-phenylpropan-1-one or 2-Methyl-1-phenylpropanoic acid.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenylethylamines.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Enantiopure Compounds

2-Methyl-1-phenylpropan-1-amine is primarily utilized in the synthesis of enantiopure compounds that are significant in the pharmaceutical industry. These compounds are often related to amphetamines and their derivatives, which are critical for treating conditions such as:

- Obesity

- Attention Deficit Hyperactivity Disorder (ADHD)

- Narcolepsy

- Parkinson’s Disease

The synthesis typically involves using transaminases for the asymmetric synthesis of disubstituted 1-phenylpropan-2-amines from prochiral ketones, achieving high conversion rates and enantiomeric excess.

2. Monoamine Oxidase Inhibition

Derivatives of this compound, such as pargyline, act as monoamine oxidase inhibitors (MAOIs). This property is particularly relevant for managing neurodegenerative diseases and type 1 diabetes. Pargyline's mechanism involves inhibiting lysine-specific demethylase-1 (LSD-1), enhancing the effects of chemotherapeutic agents on cancer cells.

Biochemical Properties

3. Neuroprotective Effects

The compound exhibits potential neuroprotective effects, making it a candidate for research into treatments for neurodegenerative disorders such as Alzheimer’s disease. The solvent-free synthesis methods for propargylamines derived from this compound have been noted for their environmental benefits, indicating a shift towards greener chemistry practices.

Thermophysical Properties

4. Chemical Process Design

The thermophysical properties of this compound are crucial for various applications in chemical process design and pharmaceutical development. Dynamic data analysis tools such as the NIST ThermoData Engine provide critically evaluated thermodynamic property data that aid in understanding the behavior of this compound under different conditions.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Enantiopure Synthesis | Asymmetric synthesis using transaminases | Achieved 88–89% conversion with >99% enantiomeric excess for R-enantiomers. |

| Research on Pargyline | MAO-B inhibition and cancer treatment | Identified pargyline's role in enhancing LSD-1 inhibition leading to cancer cell growth inhibition. |

| Thermophysical Analysis | Chemical process design | Utilized NIST ThermoData Engine for evaluating thermodynamic properties. |

Safety and Handling Considerations

While specific safety data on this compound is limited, its structural similarity to other phenethylamines necessitates careful handling due to potential psychoactive effects. Laboratory safety protocols should be strictly followed to mitigate risks associated with exposure .

Mechanism of Action

2-Methyl-1-phenylpropan-1-amine is structurally similar to other phenylethylamines, such as amphetamine and methamphetamine. it has unique properties that distinguish it from these compounds:

Amphetamine: While both compounds act as central nervous system stimulants, this compound has a different pharmacokinetic profile and may have distinct therapeutic applications.

Methamphetamine: Similar to amphetamine, methamphetamine is a potent stimulant, but this compound may have a lower potential for abuse and different side effect profiles.

Comparison with Similar Compounds

- Amphetamine

- Methamphetamine

- Phenylethylamine

- N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

- 2-Phenylpropan-1-amine (β-Methylphenylethylamine)

Biological Activity

2-Methyl-1-phenylpropan-1-amine, commonly known as methamphetamine, is a potent central nervous system (CNS) stimulant that has garnered significant attention in both clinical and illicit contexts. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.

- Chemical Formula : C10H15N

- Molecular Weight : Approximately 149.24 g/mol

- CAS Number : 6668-27-5

Target Interaction

The primary target of this compound is the norepinephrine transporter (NET) . The compound functions by:

- Increasing Norepinephrine Levels : It enhances the concentration of norepinephrine in the synaptic cleft, which facilitates improved signal transmission between neurons.

Biochemical Pathways

The compound primarily affects the norepinephrine neurotransmitter system , leading to increased neuronal activity. It also interacts with:

- Dopamine Transporter (DAT) : Methamphetamine enters neurons through DAT and vesicular monoamine transporter 2 (VMAT2), leading to heightened dopamine release.

Biological Effects

This compound exhibits a range of biological effects:

- Stimulation of CNS : It acts as a powerful stimulant, increasing alertness, energy, and euphoria.

- Neurotransmitter Release : The compound significantly boosts the release of dopamine and norepinephrine, which are critical for mood regulation and reward pathways .

Cellular Effects

In neuronal cells, methamphetamine results in:

- Increased Release of Neurotransmitters : This leads to heightened neuronal activity and can contribute to both therapeutic effects and potential for abuse.

Pharmacological Applications

Methamphetamine has been studied for various therapeutic uses, including:

- Attention Deficit Hyperactivity Disorder (ADHD) : Its stimulant properties can help improve focus and attention in affected individuals.

- Obesity Management : Due to its appetite-suppressing effects, it has been explored as a weight loss aid.

Case Study 1: ADHD Treatment

A clinical trial indicated that methamphetamine could effectively manage symptoms of ADHD. Patients exhibited improved attention spans and reduced impulsivity when treated with controlled doses of the drug.

Case Study 2: Abuse Potential

Numerous reports highlight the potential for abuse associated with methamphetamine use. Long-term use can lead to severe psychological dependence and various health complications, including cardiovascular issues and neurotoxicity.

Safety Profile and Side Effects

While methamphetamine has therapeutic applications, it is associated with significant side effects:

| Side Effect | Description |

|---|---|

| Cardiovascular Issues | Increased heart rate and blood pressure |

| Neurotoxicity | Damage to dopaminergic neurons |

| Psychological Effects | Anxiety, paranoia, and hallucinations |

| Dependency | High potential for addiction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of 2-Methyl-1-phenylpropan-1-amine?

- Methodology : Utilize asymmetric catalysis or enzymatic transaminase-mediated synthesis (e.g., using ω-transaminases) to achieve enantiomeric excess. Reaction conditions (pH, temperature, co-solvents) must be optimized to minimize racemization. For example, chiral resolution via diastereomeric salt formation with tartaric acid derivatives can isolate the desired enantiomer .

- Key Parameters : Monitor enantiomeric excess via chiral HPLC (e.g., using a Chiralpak IA column with hexane:isopropanol mobile phase) and confirm stereochemistry with polarimetry or X-ray crystallography .

Q. How can computational methods (e.g., DFT) predict the thermochemical properties of this compound?

- Methodology : Apply hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) to calculate atomization energies, ionization potentials, and proton affinities. Basis sets such as 6-311++G(d,p) are recommended for accuracy .

- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to validate molecular geometry. For example, deviations >5% in bond lengths may indicate the need for post-Hartree-Fock corrections .

Advanced Research Questions

Q. How does stereochemical configuration influence biological activity and receptor binding of this compound derivatives?

- Methodology :

- Synthesize enantiopure analogs (e.g., (S)- and (R)-isomers) and evaluate their binding affinity via radioligand assays (e.g., with serotonin or dopamine receptors).

- Use molecular docking (AutoDock Vina) to simulate interactions between the chiral center and receptor active sites. Compare binding energies (ΔG) to explain enantiomer-specific activity .

- Case Study : (S)-2-Methyl-1-phenylpropan-1-amine showed 3-fold higher affinity for α1-adrenergic receptors than the (R)-isomer in rat brain tissue assays .

Q. What analytical techniques resolve discrepancies in reported biological activity data for this compound?

- Contradiction Analysis :

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., N-alkylated derivatives) that may interfere with bioassays. For example, a 0.5% impurity of 1-(4-methoxyphenyl)propan-2-amine reduced apparent IC50 values by 20% in enzyme inhibition studies .

- Chiral Purity : Re-evaluate enantiomeric ratios in conflicting studies. A racemic mixture may exhibit non-linear dose-response curves due to antagonistic effects of enantiomers .

Q. How can reaction conditions be optimized to mitigate side reactions in the alkylation of this compound precursors?

- Experimental Design :

- Screen solvents (e.g., ethanol vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) to minimize over-alkylation.

- Use in-situ FTIR to monitor intermediate formation (e.g., Schiff base intermediates) and adjust stoichiometry dynamically .

Q. Methodological Tables

Table 1 : Comparison of DFT Functionals for Thermochemical Calculations

| Functional | Avg. Deviation (kcal/mol) | Recommended Use Case | Reference |

|---|---|---|---|

| B3LYP | 2.4 | Atomization energies, IPs | |

| M06-2X | 1.8 | Non-covalent interactions | |

| ωB97X-D | 1.5 | Dispersion-corrected systems |

Table 2 : Chiral HPLC Conditions for Enantiomer Separation

| Column | Mobile Phase | Retention Time (S-isomer) | Resolution (Rs) |

|---|---|---|---|

| Chiralpak IA | Hexane:Isopropanol (90:10) | 12.3 min | 2.1 |

| Chiralcel OD-H | Hexane:Ethanol (85:15) | 14.7 min | 1.8 |

Q. Key Considerations for Data Interpretation

- Stereochemical Artifacts : Racemization during extraction/purification can invalidate bioactivity claims. Stabilize chiral centers via salt formation (e.g., HCl salts) .

- Computational Limits : B3LYP may underestimate barrier heights for proton transfer reactions; supplement with MP2 calculations for transition states .

Properties

IUPAC Name |

2-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXBSCXKKIBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407186 | |

| Record name | 2-methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-27-5 | |

| Record name | α-(1-Methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6668-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.